REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:22])([F:21])[C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[N:13]=1.[Br:23][CH2:24][CH2:25]Br>C(#N)C>[Br:23][CH2:24][CH2:25][O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]1[N:13]=[C:9]([C:8]([F:7])([F:21])[F:22])[S:10][CH:11]=1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]phenol
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1SC=C(N1)C1=C(C=CC=C1)O)(F)F
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 10% to 30% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C=CC=C1)C=1N=C(SC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |